Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a purine derivative with the molecular formula . This compound is significant in biochemistry and organic synthesis, serving as a building block in various chemical processes and scientific research applications. The compound's structure features a purine base modified with two chlorine atoms and an acetate group, which enhances its reactivity and potential interactions with biological systems.
Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate falls under the category of heterocyclic compounds, specifically purines. Purines are essential components of nucleic acids and play critical roles in cellular metabolism. This compound can be sourced through chemical synthesis methods, primarily involving chlorination and esterification reactions of purine derivatives.
The synthesis of Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate typically involves the following steps:
Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate has a complex molecular structure characterized by:
The compound's structural data includes:
Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate can undergo several chemical reactions:
The mechanism of action for Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate involves its interaction with biological targets:
The exact pathways depend on the biological context in which the compound is studied.
Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate has several notable applications:
Regioselective N-9 alkylation represents a fundamental challenge in purine chemistry due to the competing reactivity of N-7 and N-3 positions, which can lead to complex mixtures of isomers with potentially divergent biological activities. For 2,6-dichloropurine derivatives, the N-9 position is thermodynamically favored for alkylation, but kinetic competition often results in significant N-7 byproduct formation under non-optimized conditions [2] [4]. Traditional approaches to methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate synthesis employed haloacetate alkylating agents (e.g., methyl chloroacetate) with purine salts, but frequently suffered from poor regiocontrol (<70% N-9 selectivity) and required tedious purification to isolate the desired N-9 isomer [4].
Modern strategies leverage the inherent electronic bias of 2,6-dichloropurine through Lewis acid catalysis. As demonstrated in optimization studies, trimethylsilyl trifluoromethanesulfonate (TMSOTf) profoundly enhances N-9 selectivity by activating both the purine and the alkylating agent, while simultaneously suppressing N-7 attacks through steric and electronic modulation of the transition state [2] [4]. This approach achieves >98% regioselectivity for N-9 substitution, effectively eliminating N-7 isomer contamination without requiring protective group strategies. The mechanistic basis involves TMSOTf coordination at the purine N-3 position, which deactivates the N-7 site while increasing N-9 nucleophilicity, coupled with activation of the alkylating agent (e.g., methyl acetoxyacetate or acetal precursors) via oxocarbenium ion formation [4].
Table 1: Regioselectivity in N-Alkylation of 2,6-Dichloropurine Under Various Lewis Acids
Lewis Acid Catalyst | Temperature (°C) | N-9 Isomer Yield (%) | N-7 Isomer Yield (%) |
---|---|---|---|
None | 25 | <10 | 5 |
SnCl₄ | 25 | 70 | 0 |
TMSOTf | 25 | 83 | 0 |
FeCl₃ | 70 | 38 | 0 |
TiCl₄ | 70 | 25 | 5 |
BF₃·Et₂O | 25 | 30 | 15 |
The synthesis of methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate has been revolutionized by one-pot multicomponent reactions (MCRs) that circumvent unstable alkylating agents and enable direct incorporation of branched chains. These systems typically employ three components: (1) 2,6-dichloropurine, (2) an acetal (e.g., 2-bromomethyl-1,3-dioxolane or dimethoxymethane), and (3) an anhydride (typically acetic anhydride), with TMSOTf catalysis in acetonitrile at ambient temperature [2] [4]. The reaction proceeds through a sequence of concerted transformations: First, TMSOTf activates the acetal (e.g., 2-bromomethyl-1,3-dioxolane) to form a bromoalkyl oxocarbenium ion. This electrophile is attacked by the purine N-9, generating a hemiaminal ether intermediate. Subsequent acylation by acetic anhydride opens the dioxolane ring, releasing methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate with excellent efficiency (15 min, 83-88% yield) [4].
This MCR approach offers significant synthetic advantages: 1) It avoids isolation of moisture-sensitive α-haloesters; 2) The hemiaminal ether intermediate is trapped in situ by acylation, preventing decomposition; 3) Acetic anhydride serves both as reactant and solvent in optimized conditions, simplifying workup; 4) The methodology accommodates diverse acetals (cyclic, acyclic, branched) to generate structural analogs [2]. Notably, the reaction exhibits exceptional functional group tolerance for purine modifications – electron-withdrawing substituents (e.g., 2,6-dichloro) enhance reactivity compared to unprotected purines, but various substituted purines participate effectively. The MCR strategy represents a paradigm shift from classical stepwise alkylation, reducing synthetic steps while improving atom economy.
TMSOTf (trimethylsilyl trifluoromethanesulfonate) functions as a dual-activation catalyst in purine alkylation chemistry, operating efficiently at low loadings (0.5–1.5 mol%). Its exceptional catalytic power stems from its strong Lewis acidity (Gutmann AN=107.1) combined with silyl transfer capability, which synergistically activates both electrophilic and nucleophilic reaction partners [2] [3] [6]. In the synthesis of methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, TMSOTf outperforms conventional Lewis acids (SnCl₄, BF₃·Et₂O, TiCl₄) by simultaneously: (1) Silylating the purine N-9 position to enhance its nucleophilicity; (2) Activating acetals via triflate displacement to generate oxocarbenium ions; (3) Activating acetic anhydride toward nucleophilic attack by the hemiaminal intermediate [4].
Catalytic optimization studies reveal a sweet spot at 1.0-1.5 equivalents of TMSOTf relative to purine, providing 83-85% isolated yield of the target compound. Lower loadings (0.1 equiv) reduce conversion (<50%), while excess catalyst (>2.0 equiv) offers no benefit and complicates purification [4]. The catalytic cycle involves regenerative silyl transfer: After delivering a trimethylsilyl group to the purine or acetal, TMSOTf is regenerated by protonolysis or reaction with triflate anions. Recent advances demonstrate that silylating cocatalysts like MSTFA (2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide) can enhance TMSOTf efficiency by serving as stoichiometric TMS⁺ sources, minimizing catalyst decomposition during acetal activation [6]. This modification enables catalyst loading reduction to 0.5 mol% while maintaining >90% yield in model systems.
Table 2: Catalyst Screening for Methyl 2-(2,6-Dichloro-9H-purin-9-yl)acetate Synthesis
Catalyst (1.0 equiv) | Reaction Time (min) | Temperature (°C) | Yield (%) | N-9:N-7 Ratio |
---|---|---|---|---|
None | 15 | 25 | <5 | - |
SnCl₄ | 15 | 25 | 70 | >99:1 |
TMSOTf | 15 | 25 | 83 | >99:1 |
FeCl₃ | 15 | 70 | 38 | >99:1 |
TiCl₄ | 15 | 70 | 25 | 83:17 |
AlCl₃ | 15 | 70 | 21 | >99:1 |
ZnCl₂ | 15 | 25 | 5 | 71:29 |
BF₃·Et₂O | 15 | 25 | 30 | 67:33 |
The choice of solvent profoundly influences both the reaction kinetics and regiochemical outcome in the synthesis of methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate. Comprehensive solvent screening reveals that polar aprotic solvents with moderate dielectric constants (ε = 25-40) and strong dipole moments optimize yield and N-9 selectivity. Acetonitrile (MeCN, ε=37.5) emerges as the superior solvent, delivering 83% yield of the N-9 isomer with no detectable N-7 byproduct [4]. The solvent effect hierarchy follows: MeCN > nitromethane > dioxane > ethyl acetate >> dichloromethane > acetone > toluene. Protic solvents (methanol, acetic acid) and coordinating solvents (DMSO, DMF, pyridine) completely suppress the reaction, likely due to catalyst deactivation or competitive substrate solvation [2] [4].
Three key solvent parameters govern performance: 1) Polarity – Higher polarity stabilizes the ionic intermediates (oxocarbenium ions, silylated purinium species); 2) Coordinating ability – Non-coordinating solvents preserve Lewis acid catalyst activity; 3) Hydrogen-bond acceptance – Solvents with moderate HBA capacity (β ≈ 0.4) solubilize reactants without stabilizing unwanted tautomers. MeCN optimally balances these factors – its polarity facilitates ionic steps without inhibiting TMSOTf catalysis. Notably, solvent-induced regioselectivity shifts occur: In dioxane and ethyl acetate, N-7 byproduct formation reaches 4-6% due to altered transition state solvation, while MeCN completely suppresses this isomerization pathway [4]. The reaction concentration also proves critical, with 0.2 M in MeCN providing optimal balance between intermolecular collision frequency and minimized side reactions.
Table 3: Solvent Influence on Methyl 2-(2,6-Dichloro-9H-purin-9-yl)acetate Synthesis
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1